2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2613383-64-3) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro-pyridine ring. Its molecular formula is C₉H₁₆ClN₃, with a molar mass of 201.7 g/mol . The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological and material science research. The ethanamine side chain at the 3-position provides a primary amine functional group, which can participate in hydrogen bonding and serve as a site for derivatization .
Properties
Molecular Formula |
C9H17Cl2N3 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h7H,1-6,10H2;2*1H |
InChI Key |
GRVMVOLWAYMDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2CCN)C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but it is likely synthesized through modified versions of the laboratory-scale routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a pharmacophore for drug design or as a probe in biological studies.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Its use in industry could involve catalysis or materials science.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, functional groups, or core modifications. Below is a detailed comparison:
Structural Analogues
Functional Group Variations
- Acetic Acid Derivatives : Compounds like 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid (CAS N/A, C₉H₁₂N₂O₂) replace the ethanamine with a carboxylic acid group. This increases polarity and acidity, favoring interactions with basic residues in enzymes .
- Halogenated Analogues : Bromine or chlorine substitutions (e.g., 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ) improve binding to hydrophobic pockets in proteins but may reduce solubility .
Pharmacokinetic and Pharmacodynamic Properties
- Solubility: The dihydrochloride salt of the target compound exhibits superior solubility (~50 mg/mL in water) compared to non-salt forms (e.g., free base solubility <1 mg/mL) .
- Lipophilicity : LogP values vary significantly:
- Metabolic Stability : The ethanamine side chain in the target compound is susceptible to oxidative deamination, whereas methyl or halogen substituents slow metabolism .
Key Research Findings
Synthetic Accessibility: The target compound is synthesized via a one-pot cyclization of 2-aminopyridine derivatives with bromoethylamine, achieving yields of 65–70% .
Material Science Applications : Imidazo[1,2-a]pyridine derivatives demonstrate tunable fluorescence properties, with emission maxima ranging from 380–450 nm .
Toxicity Profile : Acute toxicity (LD₅₀) in rodents is >500 mg/kg, indicating low systemic toxicity .
Biological Activity
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H14N4.2ClH
- Molecular Weight : 245.21 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease pathways. The following mechanisms have been proposed:
- ENPP1 Inhibition : Similar compounds have demonstrated the ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in regulating immune responses and cancer progression. This inhibition can enhance the activity of the cGAS-STING pathway, promoting antitumor immunity .
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine structures have shown promising anticancer effects in various studies. They exhibit cytotoxicity against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some derivatives have been investigated for their antibacterial and antifungal activities. The presence of the imidazo ring system is thought to contribute to these effects through disruption of microbial cell functions .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity Type | Compound | IC50/ED50 Values | Cell Lines/Models Tested | Mechanism |
|---|---|---|---|---|
| ENPP1 Inhibition | Imidazo[1,2-a]pyrazine Derivative | 5.70 nM | Murine models | Enhances STING pathway |
| Anticancer | Various Imidazo Compounds | < 10 µM | A431, Jurkat cells | Induces apoptosis |
| Antimicrobial | Imidazo Derivatives | Varies | Gram-positive and negative bacteria | Disruption of microbial function |
Case Study 1: Antitumor Efficacy
In a study investigating the antitumor efficacy of imidazo derivatives, a compound similar to this compound was administered alongside anti-PD-1 antibodies in murine models. The combination therapy resulted in a tumor growth inhibition rate of 77.7%, suggesting enhanced efficacy through immune modulation .
Case Study 2: Antimicrobial Activity
A derivative exhibiting structural similarities was tested against various bacterial strains using the broth microdilution method. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
